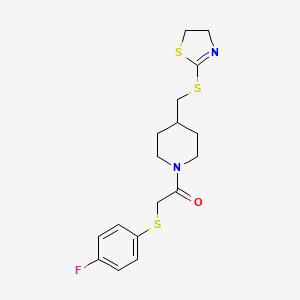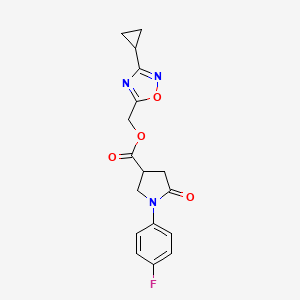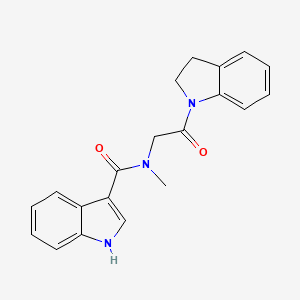![molecular formula C15H10F3N3O2 B2472297 Acide 5-(4-méthylphényl)-7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-2-carboxylique CAS No. 312922-11-5](/img/structure/B2472297.png)
Acide 5-(4-méthylphényl)-7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a pyrazole ring fused to a pyrimidine ring, with a trifluoromethyl group and a 4-methylphenyl group attached to the pyrazole ring, and a carboxylic acid group at the 2-position of the pyrimidine ring. Its intricate structure makes it a subject of interest in various scientific research fields.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its derivatives are explored for their potential pharmacological activities, including antiviral, antibacterial, and anticancer properties.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mécanisme D'action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been found to exhibit significant biological activities and are the dominant motif of many drugs .
Mode of Action
It is known that the unique reactivity of this class of compounds is exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidines have been found to exhibit a wide range of therapeutic potentials, including antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant activities .
Result of Action
It is known that pyrazolo[1,5-a]pyrimidines have been found to exhibit a wide range of therapeutic potentials .
Analyse Biochimique
Biochemical Properties
They have been reported to exhibit antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant activities . They also act as carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazole ring followed by the introduction of the trifluoromethyl group and the 4-methylphenyl group. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of hydrazines with β-diketones or β-ketoesters to form the pyrazole core.
Halogenation and Substitution Reactions:
Coupling Reactions: The attachment of the 4-methylphenyl group is typically done through coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation Reactions: Oxidation of the methyl group on the phenyl ring can lead to the formation of corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the trifluoromethyl group can result in the formation of trifluoromethane.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: 4-Methylbenzoic acid, 4-Methylphenol.
Reduction Products: Trifluoromethane.
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines.
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in the substituents attached to the rings.
Trifluoromethylated pyrazoles: These compounds contain the trifluoromethyl group but may have different substituents on the pyrazole ring.
Uniqueness: 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c1-8-2-4-9(5-3-8)10-6-12(15(16,17)18)21-13(19-10)7-11(20-21)14(22)23/h2-7H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAFDTIBGLXITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2472214.png)

![1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B2472217.png)
![Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2472218.png)
![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2472220.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2472222.png)

![2-[4-(Bromomethyl)phenyl]acetonitrile](/img/structure/B2472228.png)

![ethyl 6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2472231.png)

![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2472234.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2472236.png)

